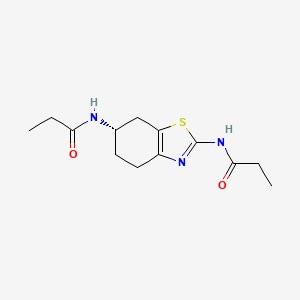

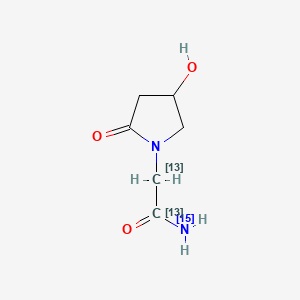

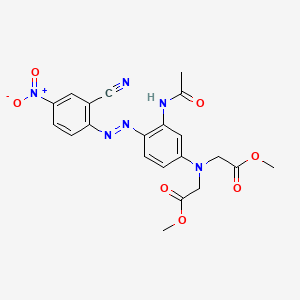

![molecular formula C5H10O5 B584055 D-[2-<sup>13</sup>C]xilosa CAS No. 131771-69-2](/img/structure/B584055.png)

D-[2-13C]xilosa

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

D-[2-13C]xylose is a labeled form of the sugar xylose, where the carbon at position 2 is replaced with the carbon-13 isotope. This isotopic labeling is particularly useful in various scientific studies, including metabolic and biochemical research, as it allows for the tracking and analysis of the compound’s behavior in biological systems.

Aplicaciones Científicas De Investigación

D-[2-13C]xylose has a wide range of applications in scientific research:

Chemistry: Used as a tracer in studies of carbohydrate metabolism and enzymatic reactions.

Biology: Helps in understanding the metabolic pathways of xylose in different organisms.

Medicine: Utilized in diagnostic tests to assess intestinal absorption and metabolic disorders.

Industry: Employed in the production of biofuels and biochemicals from lignocellulosic biomass.

Mecanismo De Acción

Target of Action

D-[2-13C]xylose, also known as (3R,4S,5R)-(313C)oxane-2,3,4,5-tetrol, is a monosaccharide of the aldopentose type . It is primarily targeted by enzymes such as xylose isomerase and xylulose reductase, which are involved in the metabolism of xylose .

Mode of Action

D-[2-13C]xylose is metabolized through several pathways. The first step is ring opening, followed by the extension of the substrate to an open-chain conformation, a proton shuttle with the participation of a structural water molecule, and the rate-determining hydride shift . This process is facilitated by the enzymes mentioned above.

Pharmacokinetics

The standard 25-g D-xylose test in adults, based on analysis of a 5-h urine collection and a 1-h serum sample, discriminates between normal subjects and patients with proximal small intestinal malabsorption . This indicates that D-xylose is absorbed in the small intestine and excreted in the urine, providing information about its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The metabolism of D-[2-13C]xylose results in the production of various substrates that can serve important nutritional and biological purposes . For example, the reduction of xylose by catalytic hydrogenation produces xylitol, a common food additive sweetener .

Action Environment

The action, efficacy, and stability of D-[2-13C]xylose can be influenced by various environmental factors. For instance, the presence of other sugars like glucose can competitively inhibit D-xylose absorption . Furthermore, factors such as pH, temperature, and the presence of specific enzymes can also affect the metabolism of D-xylose .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

D-[2-13C]xylose plays a crucial role in biochemical reactions. It is metabolized by microorganisms through the xylose isomerase and Weimberg pathways . These pathways involve various enzymes and proteins. For instance, xylose dehydrogenase is a key enzyme involved in D-[2-13C]xylose metabolism . The interactions between D-[2-13C]xylose and these biomolecules are essential for the efficient conversion of D-[2-13C]xylose into biofuels and chemicals .

Cellular Effects

D-[2-13C]xylose has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in Saccharomyces cerevisiae, D-[2-13C]xylose induces specific delays in glucose-dependent repression of certain genes . This effect occurs even when metabolic flux activities are similar, indicating a unique influence of D-[2-13C]xylose on cellular processes .

Molecular Mechanism

The molecular mechanism of D-[2-13C]xylose action involves its interactions with biomolecules at the molecular level. It binds to enzymes such as xylose dehydrogenase, influencing their activity . Changes in gene expression are also a part of D-[2-13C]xylose’s mechanism of action

Temporal Effects in Laboratory Settings

The effects of D-[2-13C]xylose change over time in laboratory settings. Studies have shown that the consumption rate of D-[2-13C]xylose is significantly lower than that of glucose . Over time, this leads to prolonged process times and added costs in the production of biofuels and chemicals

Metabolic Pathways

D-[2-13C]xylose is involved in several metabolic pathways. The xylose isomerase and Weimberg pathways are the major routes of D-[2-13C]xylose metabolism . These pathways involve various enzymes and cofactors. The metabolic flux or metabolite levels can also be affected by D-[2-13C]xylose .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of D-[2-13C]xylose typically involves the incorporation of carbon-13 into the xylose molecule. One common method is the fermentation of D-xylose using microorganisms that can incorporate carbon-13 from a labeled substrate. Another approach involves chemical synthesis, where carbon-13 labeled precursors are used to construct the xylose molecule.

Industrial Production Methods: Industrial production of D-[2-13C]xylose often relies on biotechnological processes. Microorganisms such as yeast or bacteria are genetically engineered to incorporate carbon-13 into their metabolic pathways, producing labeled xylose. The fermentation process is optimized to maximize yield and purity, followed by purification steps to isolate the labeled compound.

Análisis De Reacciones Químicas

Types of Reactions: D-[2-13C]xylose undergoes various chemical reactions, including:

Oxidation: Conversion to D-xylonic acid using oxidizing agents.

Reduction: Formation of xylitol through catalytic hydrogenation.

Substitution: Formation of derivatives through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents like nitric acid or potassium permanganate.

Reduction: Catalytic hydrogenation using catalysts such as palladium on carbon.

Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products:

Oxidation: D-xylonic acid.

Reduction: Xylitol.

Substitution: Various substituted xylose derivatives.

Comparación Con Compuestos Similares

D-xylose: The natural, unlabeled form of the sugar.

D-[1-13C]xylose: Labeled at the first carbon position.

D-[5-13C]xylose: Labeled at the fifth carbon position.

Uniqueness: D-[2-13C]xylose is unique due to its specific labeling at the second carbon position, which provides distinct advantages in tracking and studying specific metabolic transformations that involve this carbon atom

Propiedades

IUPAC Name |

(3R,4S,5R)-(313C)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1/i4+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-FGCNGXGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([13C@H](C(O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

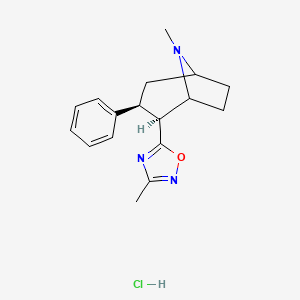

![Pyrido[3,2-e][1,2,4]triazin-5-ol](/img/structure/B583975.png)

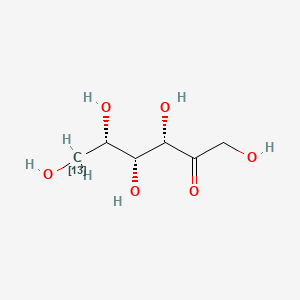

![D-[1-13C]Tagatose](/img/structure/B583990.png)

![2H-Oxireno[3,4]cyclobut[1,2-b]indole(9CI)](/img/no-structure.png)